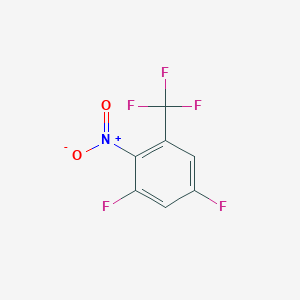

3,5-Difluoro-2-nitrobenzotrifluoride

CAS No.: 1806370-63-7

Cat. No.: VC2763951

Molecular Formula: C7H2F5NO2

Molecular Weight: 227.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806370-63-7 |

|---|---|

| Molecular Formula | C7H2F5NO2 |

| Molecular Weight | 227.09 g/mol |

| IUPAC Name | 1,5-difluoro-2-nitro-3-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(13(14)15)5(9)2-3/h1-2H |

| Standard InChI Key | VHTFQIJWCHEYEX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])F)F |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])F)F |

Introduction

Chemical Identity and Basic Properties

3,5-Difluoro-2-nitrobenzotrifluoride is an organic compound belonging to the family of nitroaromatic compounds. It is distinguished by the presence of multiple fluorine substituents, which significantly influence its chemical behavior and reactivity patterns.

| Property | Value |

|---|---|

| CAS Number | 1806370-63-7 |

| IUPAC Name | 1,5-difluoro-2-nitro-3-(trifluoromethyl)benzene |

| Molecular Formula | C₇H₂F₅NO₂ |

| Molecular Weight | 227.09 g/mol |

| InChI | InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(13(14)15)5(9)2-3/h1-2H |

| InChIKey | VHTFQIJWCHEYEX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N+[O-])F)F |

The structure of 3,5-Difluoro-2-nitrobenzotrifluoride features a benzene ring with two fluorine atoms at positions 3 and 5, a nitro group at position 2, and a trifluoromethyl group at position 1. This specific arrangement of substituents confers unique electronic and steric properties to the molecule, influencing its reactivity and application potential .

Physical and Chemical Properties

3,5-Difluoro-2-nitrobenzotrifluoride exhibits distinctive physical and chemical characteristics due to its highly fluorinated structure combined with the electron-withdrawing nitro group.

Physical Properties

Although specific physical data for 3,5-Difluoro-2-nitrobenzotrifluoride is limited in the literature, its properties can be inferred from similar compounds. Based on related fluorinated nitrobenzene derivatives, it is likely to be:

-

Physical state: Liquid at room temperature

-

Color: Pale yellow to colorless

-

Solubility: Poorly soluble in water, soluble in organic solvents such as toluene, xylene, lower alkanes, ethers, and polyethers

Chemical Properties

The chemical behavior of 3,5-Difluoro-2-nitrobenzotrifluoride is characterized by:

-

Enhanced electrophilicity due to the combined electron-withdrawing effects of the nitro and trifluoromethyl groups

-

Reduced electron density in the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions

-

The strategically positioned fluorine atoms, which can be selectively substituted under appropriate conditions

-

The nitro group, which can be reduced to an amino group, opening pathways for further functionalization

The presence of multiple fluorine substituents imparts unique chemical properties and reactivity patterns that distinguish this compound from non-fluorinated analogs. The trifluoromethyl group significantly affects the electronic distribution within the molecule, contributing to its distinctive chemical behavior.

Synthesis Methods

The synthesis of 3,5-Difluoro-2-nitrobenzotrifluoride typically involves several reaction pathways, with the most common being the selective nitration of fluorinated benzotrifluoride derivatives.

Continuous-Flow Systems for Synthesis

Recent advancements have demonstrated the advantages of continuous-flow millireactor systems for the synthesis of nitroaromatic compounds like 3,5-Difluoro-2-nitrobenzotrifluoride. This approach offers several benefits over traditional batch processes:

-

Improved heat management for the highly exothermic nitration reaction

-

Better control over reaction parameters, resulting in higher selectivity

-

Enhanced safety profile for handling hazardous reagents

-

Increased production efficiency and reduced reaction times

-

More consistent product quality

The enthalpy changes for nitration reactions of benzotrifluoride derivatives typically range from -73 to -253 kJ/mol, indicating significant energy release during the process that must be carefully managed.

Alternative Synthetic Routes

Alternative synthetic pathways may involve:

-

Fluorination of appropriately substituted nitrobenzene derivatives

-

Halogen exchange reactions from chlorinated precursors

For example, related compounds have been synthesized by reacting chlorinated nitrobenzotrifluorides with alkali metal fluorides (such as potassium fluoride) in polar aprotic solvents like dimethylformamide, dimethylacetamide, or dimethyl sulfoxide. Similar approaches could potentially be applied to synthesize 3,5-Difluoro-2-nitrobenzotrifluoride from an appropriate chlorinated precursor .

Applications in Industry and Research

3,5-Difluoro-2-nitrobenzotrifluoride finds extensive applications primarily as an intermediate in chemical synthesis due to its unique structural features.

Pharmaceutical Applications

In pharmaceutical synthesis, 3,5-Difluoro-2-nitrobenzotrifluoride serves as:

-

An intermediate in the preparation of active pharmaceutical ingredients

-

A building block for fluorinated drug candidates

-

A structural component in compounds designed to improve pharmacokinetic properties

The incorporation of fluorine atoms and trifluoromethyl groups in pharmaceuticals has gained significant attention due to the ability of these moieties to enhance metabolic stability, bioavailability, and binding selectivity of drug molecules.

Agrochemical Applications

In agrochemical development, this compound contributes to:

-

The synthesis of novel pesticides and herbicides

-

The development of compounds with enhanced environmental stability

-

The creation of agrochemicals with improved target selectivity

Fluorinated aromatic compounds like 3,5-Difluoro-2-nitrobenzotrifluoride are particularly valuable in agrochemical research due to their resistance to metabolic degradation and their ability to enhance the biological activity of the final products.

Research Applications

In the research setting, 3,5-Difluoro-2-nitrobenzotrifluoride is utilized in:

-

Studies of structure-activity relationships in fluorinated compounds

-

Investigations of reaction mechanisms involving fluorinated aromatics

-

Development of novel synthetic methodologies for complex fluorinated structures

-

Exploration of materials with specialized properties derived from fluorinated components

Chemical Transformations and Reactivity

The reactivity of 3,5-Difluoro-2-nitrobenzotrifluoride is governed by the electronic effects of its substituents, particularly the electron-withdrawing nature of the nitro group and trifluoromethyl moiety.

Nucleophilic Aromatic Substitution Reactions

The presence of fluorine atoms on the aromatic ring, especially when activated by the neighboring electron-withdrawing groups, makes 3,5-Difluoro-2-nitrobenzotrifluoride susceptible to nucleophilic aromatic substitution reactions. These reactions typically proceed through the following mechanism:

-

Attack of the nucleophile at the carbon bearing a fluorine atom

-

Formation of a resonance-stabilized intermediate (Meisenheimer complex)

-

Elimination of fluoride to restore aromaticity

The preference for substitution at specific positions depends on the electronic influence of the nitro and trifluoromethyl groups .

Reduction of the Nitro Group

The nitro group in 3,5-Difluoro-2-nitrobenzotrifluoride can be reduced to an amino group through various reduction methods:

-

Catalytic hydrogenation using hydrogen gas and catalysts like palladium on carbon

-

Chemical reduction using metal/acid systems such as iron or zinc in acidic conditions

-

Selective reduction using transfer hydrogenation methods

The resulting amine derivative can serve as an intermediate for further functionalization, including diazotization reactions leading to various aromatic substitution products .

Transformations of the Trifluoromethyl Group

While the trifluoromethyl group is generally stable under most reaction conditions, it can undergo specific transformations under controlled circumstances:

-

Hydrolysis under strongly basic conditions to yield carboxylic acid derivatives

-

Nucleophilic attack in specialized reaction systems

-

Radical-mediated transformations in the presence of appropriate initiators

These transformations, though less common, provide additional pathways for structural modification of the compound .

Comparison with Related Compounds

Understanding the properties and behavior of 3,5-Difluoro-2-nitrobenzotrifluoride in relation to similar compounds provides valuable context for its applications and reactivity patterns.

Comparison with Other Fluorinated Nitrobenzenes

| Compound | Molecular Formula | Key Differences in Properties/Reactivity |

|---|---|---|

| 3,5-Difluoro-2-nitrobenzotrifluoride | C₇H₂F₅NO₂ | Combined effect of two fluorine atoms, nitro group, and trifluoromethyl group |

| 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | C₇H₂F₅NO₂ | Isomer with different substitution pattern; similar molecular weight but distinct reactivity profile |

| 3,5-Difluoronitrobenzene | C₆H₃F₂NO₂ | Lacks trifluoromethyl group; lower molecular weight; different electronic distribution |

| 2-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | Contains trifluoromethyl group but lacks fluorine atoms on the ring; different substituent arrangement |

Recent Research and Future Directions

Research involving 3,5-Difluoro-2-nitrobenzotrifluoride and related compounds continues to advance, with several key areas of development emerging.

Current Research Trends

Recent studies have focused on:

-

Optimizing synthesis conditions using continuous-flow reactor systems to improve yield and reduce environmental impact

-

Exploring the application of 3,5-Difluoro-2-nitrobenzotrifluoride as a building block in the development of novel pharmaceutical candidates

-

Investigating selective transformation of the nitro and fluorine substituents to access new chemical space

-

Studying the effects of fluorination patterns on physical properties and biological activity

These research directions highlight the ongoing interest in fluorinated nitroaromatic compounds for various applications.

Future Perspectives

Potential future developments in the field may include:

-

Green chemistry approaches to the synthesis of 3,5-Difluoro-2-nitrobenzotrifluoride, reducing the environmental footprint of its production

-

Application in emerging fields such as materials science, particularly in the development of specialty polymers and electronic materials

-

Exploration of its potential as a component in biologically active compounds targeting novel disease mechanisms

-

Development of new methodologies for selective functionalization, expanding its utility as a synthetic intermediate

As research in fluorine chemistry continues to advance, compounds like 3,5-Difluoro-2-nitrobenzotrifluoride are likely to find expanding roles in various scientific and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume